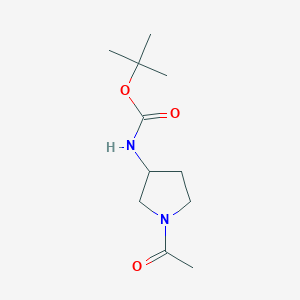

4-amino-N-(4-methoxyphenyl)benzamide

Vue d'ensemble

Description

4-Amino-N-(4-methoxyphenyl)benzamide is a chemical compound with the CAS Number: 891-35-0. It has a molecular weight of 242.28 .

Molecular Structure Analysis

The molecular formula of 4-amino-N-(4-methoxyphenyl)benzamide is C14H14N2O2 . The InChI code is 1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

4-Amino-N-(4-methoxyphenyl)benzamide has a molecular weight of 242.28 .Applications De Recherche Scientifique

Synthesis of Benzamides

- Scientific Field : Organic Chemistry

- Summary of Application : Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

- Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

- Results or Outcomes : The prepared catalyst provides active sites for the synthesis of benzamides . Since benzamides are used widely in the pharmaceutical, paper and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, this new synthetic method can be of considerable importance .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field : Medicinal Chemistry

- Summary of Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .

- Methods of Application : By screening the acylating reagents and reaction conditions, N-(3-Amino-4-methylphenyl)benzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .

- Results or Outcomes : The kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Use in Pharmaceutical Industry

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : Benzamides, including 4-amino-N-(4-methoxyphenyl)benzamide, are used widely in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results or Outcomes : The use of benzamides in these drugs has led to effective treatments for a variety of conditions .

Anti-HIV Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Certain benzamide derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

- Methods of Application : The compounds were synthesized and then tested for their ability to inhibit HIV replication .

- Results or Outcomes : Some of the synthesized compounds showed promising anti-HIV activity .

Use in Paper, Plastic and Rubber Industries

- Scientific Field : Industrial Chemistry

- Summary of Application : Benzamides, including 4-amino-N-(4-methoxyphenyl)benzamide, are widely used in industries such as paper, plastic and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .

- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results or Outcomes : The use of benzamides in these industries has led to the development of various products .

Antiplatelet Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Amide derivatives, including 4-amino-N-(4-methoxyphenyl)benzamide, show antiplatelet activity . This makes them potential candidates for the development of drugs to prevent blood clots .

- Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

- Results or Outcomes : The use of benzamides in these drugs has led to effective treatments for a variety of conditions .

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKVMNNUINFIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355066 | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-methoxyphenyl)benzamide | |

CAS RN |

891-35-0 | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

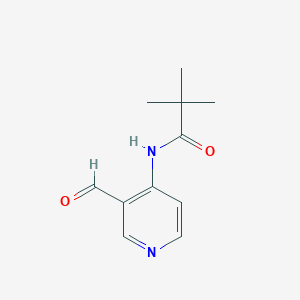

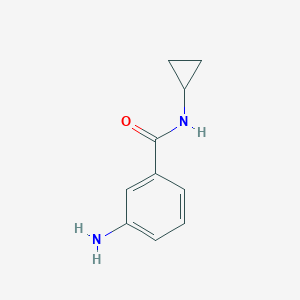

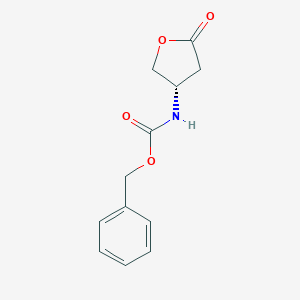

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)